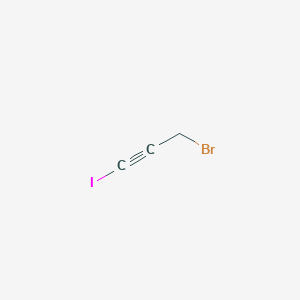![molecular formula C13H8N4O B14452983 N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide CAS No. 76751-00-3](/img/structure/B14452983.png)
N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Additionally, the use of a mixture of acetic anhydride and cyanoacetic acid as a solvent under microwave irradiation conditions has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoindole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a precursor for the preparation of functional materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity
Wirkmechanismus
The mechanism of action of N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s dicyanomethylidene group is electron-withdrawing, which affects its reactivity and interaction with other molecules. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes through its unique structural features .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide include:
3-(Dicyanomethylidene)indan-1-one: Known for its use in the synthesis of non-fullerene acceptors for organic photovoltaic devices.
1,3-Bis(dicyanomethylidene)indane: Used in the preparation of butadiene dyes and other functional materials.
Uniqueness
This compound stands out due to its isoindole core, which imparts unique electronic and structural properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
76751-00-3 |
|---|---|
Molekularformel |
C13H8N4O |
Molekulargewicht |
236.23 g/mol |
IUPAC-Name |
N-[3-(dicyanomethylidene)isoindol-1-yl]acetamide |
InChI |
InChI=1S/C13H8N4O/c1-8(18)16-13-11-5-3-2-4-10(11)12(17-13)9(6-14)7-15/h2-5H,1H3,(H,16,17,18) |
InChI-Schlüssel |
FSFBDJWOVFCQNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC(=C(C#N)C#N)C2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol](/img/structure/B14452908.png)
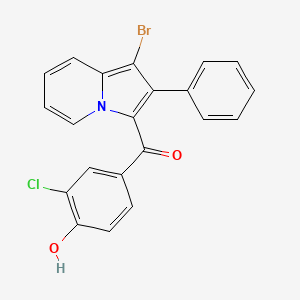
![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)
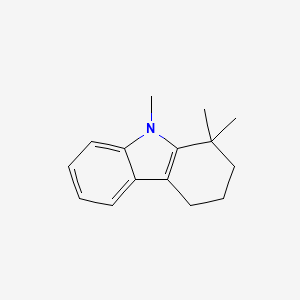

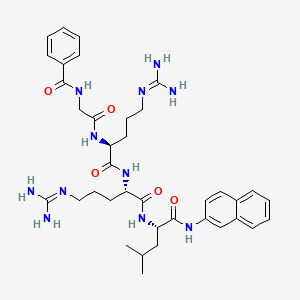
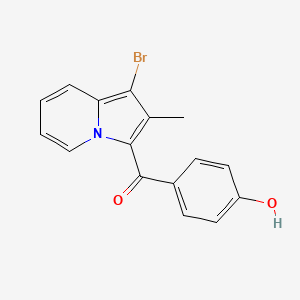
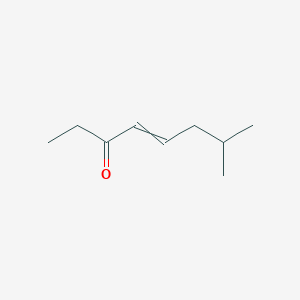
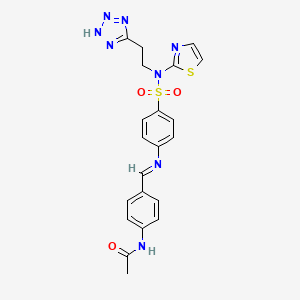
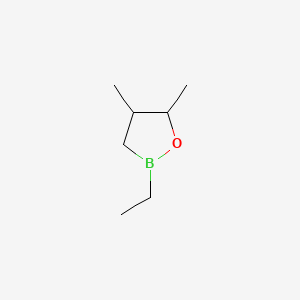
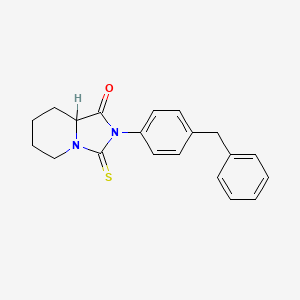
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14452964.png)
